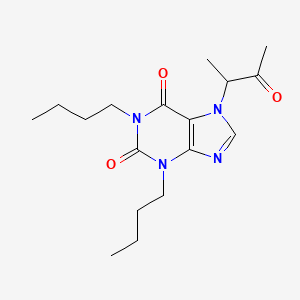
1,3-Dibutyl-7-(3-oxobutan-2-yl)-3,7-dihydro-1H-purine-2,6-dione
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
1,3-Dibutyl-7-(3-oxobutan-2-yl)-3,7-dihydro-1H-purine-2,6-dione is a chemical compound belonging to the xanthine family. Xanthines are a group of alkaloids commonly found in various plants and are known for their stimulant effects on the central nervous system.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 1,3-Dibutyl-7-(3-oxobutan-2-yl)-3,7-dihydro-1H-purine-2,6-dione typically involves the alkylation of xanthine derivatives. The process begins with the preparation of 1,3-dibutylxanthine, which is then subjected to a reaction with an appropriate oxobutylating agent under controlled conditions. The reaction is usually carried out in the presence of a base, such as sodium hydride, to facilitate the alkylation process .
Industrial Production Methods
In an industrial setting, the production of this compound can be scaled up by optimizing the reaction conditions, such as temperature, pressure, and the concentration of reactants. Continuous flow reactors may be employed to ensure consistent product quality and yield. The use of catalysts and advanced purification techniques, such as chromatography, can further enhance the efficiency of the production process .
化学反応の分析
Types of Reactions
1,3-Dibutyl-7-(3-oxobutan-2-yl)-3,7-dihydro-1H-purine-2,6-dione undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert the compound into its reduced forms.
Substitution: The compound can participate in substitution reactions where one of its functional groups is replaced by another group.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Substitution reactions often involve reagents like alkyl halides or acyl chlorides under basic or acidic conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while reduction can produce alcohols or amines. Substitution reactions can result in various alkylated or acylated derivatives .
科学的研究の応用
1,3-Dibutyl-7-(3-oxobutan-2-yl)-3,7-dihydro-1H-purine-2,6-dione has several scientific research applications:
Chemistry: It is used as a model compound in studies of xanthine derivatives and their reactivity.
Biology: The compound’s vasodilatory properties make it a subject of interest in cardiovascular research.
Medicine: Potential therapeutic applications include the treatment of conditions requiring improved blood flow, such as peripheral artery disease.
Industry: The compound may be used in the development of pharmaceuticals and other chemical products.
作用機序
The mechanism of action of 1,3-Dibutyl-7-(3-oxobutan-2-yl)-3,7-dihydro-1H-purine-2,6-dione involves its interaction with adenosine receptors in the body. By binding to these receptors, the compound can inhibit the action of adenosine, leading to vasodilation and increased blood flow. This effect is mediated through the cyclic adenosine monophosphate (cAMP) pathway, which plays a crucial role in regulating vascular tone and blood pressure .
類似化合物との比較
Similar Compounds
Caffeine: A well-known stimulant found in coffee and tea, caffeine is also a xanthine derivative.
Theophylline: Used in the treatment of respiratory diseases, theophylline is another xanthine compound with bronchodilator properties.
Theobromine: Found in chocolate, theobromine has mild stimulant effects and is structurally similar to caffeine.
Uniqueness
1,3-Dibutyl-7-(3-oxobutan-2-yl)-3,7-dihydro-1H-purine-2,6-dione is unique due to its specific alkyl and oxobutyl substituents, which confer distinct pharmacological properties. Unlike caffeine and theobromine, this compound has a pronounced vasodilatory effect, making it particularly useful in cardiovascular research and potential therapeutic applications .
特性
CAS番号 |
57076-75-2 |
|---|---|
分子式 |
C17H26N4O3 |
分子量 |
334.4 g/mol |
IUPAC名 |
1,3-dibutyl-7-(3-oxobutan-2-yl)purine-2,6-dione |
InChI |
InChI=1S/C17H26N4O3/c1-5-7-9-19-15-14(21(11-18-15)12(3)13(4)22)16(23)20(17(19)24)10-8-6-2/h11-12H,5-10H2,1-4H3 |
InChIキー |
IFHAIWCVGOMDIU-UHFFFAOYSA-N |
正規SMILES |
CCCCN1C2=C(C(=O)N(C1=O)CCCC)N(C=N2)C(C)C(=O)C |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


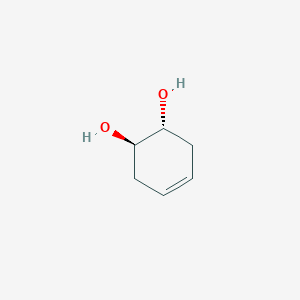
![N-[(1H-Indol-3-yl)acetyl]-L-tyrosine](/img/structure/B14620061.png)
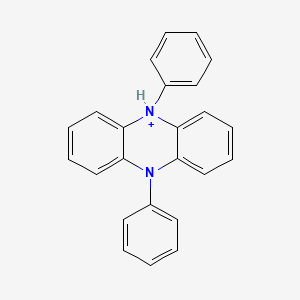
![2,3-dibromo-N-[[4-(2,3-dibromopropanoylcarbamoylamino)phenyl]carbamoyl]propanamide](/img/structure/B14620079.png)

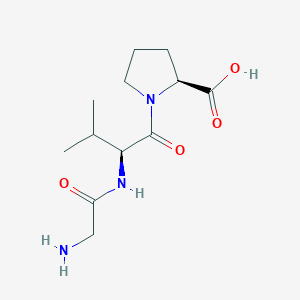
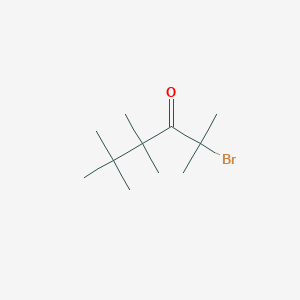
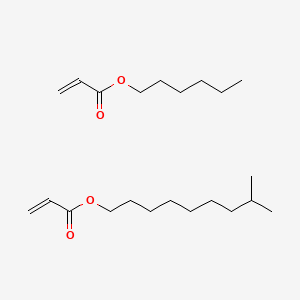
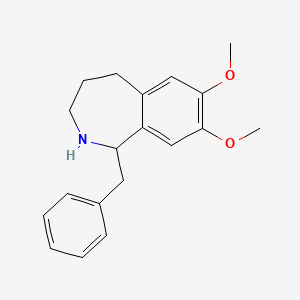
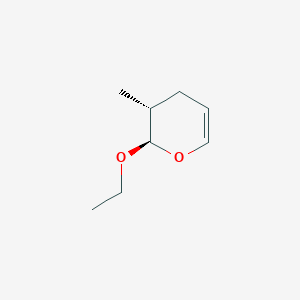
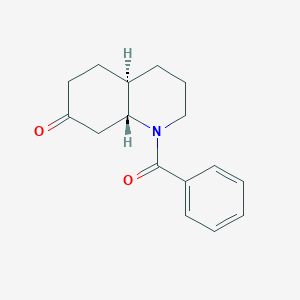
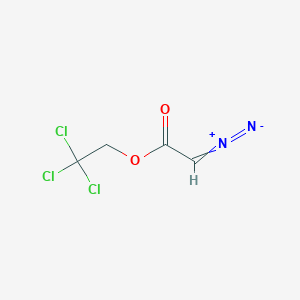
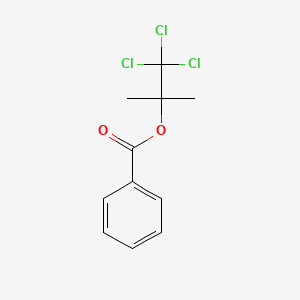
![1-[2-(3-Bromophenyl)propyl]-2-(3-cyclohexylpropyl)piperidine](/img/structure/B14620116.png)
